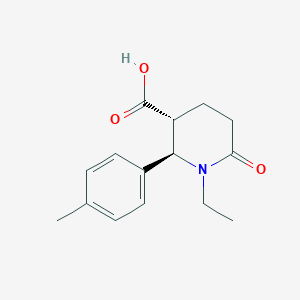

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid

Description

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid (CAS: 1212092-58-4) is a chiral piperidine derivative with a molecular formula of C₁₅H₁₉NO₃ (MW: 261.32 g/mol) . Its structure features a piperidine ring substituted at positions 1 and 2 with an ethyl group and a para-tolyl (p-tolyl) aromatic ring, respectively, along with a carboxylic acid moiety at position 3 and a ketone at position 4.

Properties

IUPAC Name |

(2R,3R)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSYCGLAGQIEDC-OCCSQVGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.

Introduction of Substituents: The ethyl, p-tolyl, and carboxylic acid groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, while the p-tolyl group can be introduced through a Friedel-Crafts acylation reaction.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, advanced chiral resolution techniques, such as chromatography, are utilized to separate the desired enantiomer efficiently .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for:

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects in animal models. The structural modifications in (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid may enhance its efficacy in this regard.

Proteomics Research

This compound is utilized in proteomics studies, where it serves as a probe or marker to investigate protein interactions and functions. Its ability to selectively bind to certain proteins can provide insights into cellular mechanisms and disease pathways .

Neuropharmacology

Given the presence of the piperidine moiety, this compound has been explored for neuropharmacological applications. It may influence neurotransmitter systems, potentially leading to developments in treatments for neurological disorders such as anxiety and schizophrenia.

Case Study 1: Antidepressant Effects

A study conducted on various piperidine derivatives demonstrated that modifications similar to those in this compound resulted in compounds with significant antidepressant activity. The research utilized behavioral tests in rodents to assess the efficacy of these compounds compared to standard antidepressants.

Case Study 2: Protein Interaction Studies

In a proteomics study, this compound was employed to investigate its binding affinity to specific protein targets involved in cancer progression. The results indicated a promising interaction profile, suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, molecular properties, and pharmacological implications.

Structural Analogs and Substituent Effects

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)

- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .

- Key Differences :

- A tert-butoxycarbonyl (Boc) group replaces the ethyl substituent at position 1.

- A phenyl group replaces the p-tolyl group at position 2.

- Implications :

- The Boc group enhances steric bulk and introduces acid sensitivity, making this compound less stable under acidic conditions compared to the ethyl-substituted target compound .

- The phenyl group lacks the methyl substituent of p-tolyl, reducing lipophilicity (logP: ~2.1 vs. ~2.5 for the target compound).

(2R,3R)-1-Ethyl-6-oxo-2-o-tolyl-piperidine-3-carboxylic acid

- Molecular Formula: C₁₅H₁₉NO₃ (MW: 261.32 g/mol) .

- Key Differences :

- The ortho-tolyl (2-methylphenyl) group replaces the para-tolyl substituent.

- Implications :

(2R,3R)-2-(3-Chloro-phenyl)-1-ethyl-6-oxo-piperidine-3-carboxylic acid (CAS: 1175689-25-4)

- Molecular Formula: C₁₄H₁₆ClNO₃ (MW: 281.73 g/mol) .

- Key Differences :

- A 3-chlorophenyl group replaces the p-tolyl substituent.

- Higher molecular weight and logP (~2.8) compared to the target compound suggest improved membrane permeability but increased toxicity risk .

Physicochemical and Pharmacological Properties

- Key Observations :

- The p-tolyl group in the target compound balances lipophilicity and solubility better than analogs with phenyl or chloro-substituted rings.

- The Boc analog’s higher molecular weight and lower solubility limit its utility in formulations requiring high bioavailability.

Biological Activity

(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid, with the CAS number 1071536-01-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, supported by data tables and relevant research findings.

Research indicates that this compound may act as a modulator of various biological pathways. Its structure allows for interaction with specific receptors and enzymes, potentially influencing cellular processes such as:

- Cell Proliferation : The compound may affect growth signaling pathways, particularly those involving insulin-like growth factors (IGF) and phosphoinositide 3-kinase (PI3K) pathways .

- Neurotransmitter Activity : Preliminary studies suggest that it could influence neurotransmitter release, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cell Proliferation | Enhanced growth in vitro | |

| Neurotransmitter Modulation | Potential increase in dopamine release | |

| Enzyme Inhibition | Inhibition of specific kinases |

Case Studies

- Cell Line Studies :

- In vitro studies using various cancer cell lines demonstrated that this compound can significantly enhance cell proliferation rates compared to control groups. This was particularly evident in assays measuring the effects on IGF-mediated signaling pathways.

- Neuropharmacological Research :

Toxicological Profile

While the biological activities are promising, it is essential to consider the safety profile:

- Toxicity Studies : Limited toxicity data are available; however, preliminary assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity. Further studies are necessary to establish a comprehensive toxicological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.